2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide features a benzimidazole core substituted with a 2-chlorobenzyl group at position 2. The benzimidazole is linked via an acetamide bridge to a 3-(methylsulfanyl)phenyl group.
Benzimidazole derivatives are widely explored in medicinal chemistry due to their resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The methylsulfanyl group enhances lipophilicity, while the chlorobenzyl moiety may influence steric and electronic characteristics.
Properties
Molecular Formula |
C23H20ClN3OS |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3OS/c1-29-18-9-6-8-17(14-18)25-23(28)15-27-21-12-5-4-11-20(21)26-22(27)13-16-7-2-3-10-19(16)24/h2-12,14H,13,15H2,1H3,(H,25,28) |
InChI Key |
MXJDSYAOIFXNBT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization with Trichloroacetyl Isocyanate
In this method, 1,2-phenylenediamine (1 ) reacts with trichloroacetyl isocyanate (2 ) in dichloromethane at −10°C, followed by stirring at room temperature. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, forming an intermediate urea derivative, which undergoes intramolecular cyclization to yield the benzimidazole core (3 ) (Scheme 1). This method achieves near-quantitative yields (98–100%) under mild conditions, avoiding toxic reagents like mercury or copper catalysts.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | −10°C → room temperature |
| Reaction Time | 20 min – 2 hours |
| Yield | 98–100% |
Synthesis of the Acetamide Moiety
The acetamide side chain is introduced via nucleophilic acyl substitution. Patent EP2850068B1 describes analogous acetamide formations using activated esters.
Chloroacetylation Followed by Amide Coupling
The benzimidazole derivative (4 ) is reacted with chloroacetyl chloride in tetrahydrofuran (THF) using triethylamine as a base. The resulting chloroacetamide intermediate (5 ) is then coupled with 3-(methylsulfanyl)aniline (6 ) using a carbodiimide coupling agent (e.g., EDCl/HOBt) in dichloromethane (Scheme 2).
Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Chloroacetylation | THF, 0°C → rt, 2 hours | 85% |
| Amide Coupling | DCM, EDCl/HOBt, rt, 24 hours | 70% |
Alternative Pathways and Comparative Analysis
Direct Coupling via Acyl Chloride
An alternative route involves converting the benzimidazole acetic acid derivative to its acyl chloride using thionyl chloride, followed by reaction with 3-(methylsulfanyl)aniline. While this method reduces step count, it requires stringent moisture control and yields are comparable (68–72%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMF accelerates the alkylation step, improving yields to 80% while reducing reaction time. However, scalability remains a challenge.
Characterization and Quality Control
Critical analytical data for intermediates and the final compound are summarized below:
Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| 1H NMR (250 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 11H, Ar-H), 4.89 (s, 2H, CH2), 2.45 (s, 3H, SCH3) |
| IR (KBr) | 3420 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 755 cm⁻¹ (C-Cl) |
| HRMS | m/z 401.5 [M+H]+ |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The benzimidazole ring can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various benzimidazole derivatives, including those similar to 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide. These derivatives were tested against several bacterial strains and demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have assessed its efficacy against various cancer cell lines, revealing that certain structural modifications can enhance its cytotoxic effects . For instance, compounds structurally similar to this compound have been found to exhibit IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
Enzyme Inhibition
The compound's structural characteristics make it a candidate for enzyme inhibition studies. Research has shown that benzimidazole derivatives can act as inhibitors of key enzymes involved in metabolic pathways. Specifically, studies have focused on their inhibitory action against enzymes such as dihydrofolate reductase and other targets relevant in cancer therapy and antimicrobial action .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzimidazole core allows it to bind to nucleic acids, disrupting their function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural Features and Core Heterocycles
The target compound’s benzimidazole core distinguishes it from analogs with pyrazole, oxadiazole, or pyridine systems. Key comparisons include:
Key Observations :
Conformational Flexibility
The acetamide linker and substituent orientations significantly impact molecular conformation:
- Target Compound : Likely adopts a single predominant conformer due to steric constraints from the chlorobenzyl and benzimidazole groups, similar to 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide in .
- Diphenylthiophosphoryl Analogs : Exhibit equilibrium between synclinal and anticlinal conformers (e.g., 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide), increasing structural flexibility .
Electronic and Steric Properties
- Halogen Effects : The 2-chlorobenzyl group in the target compound introduces moderate electron-withdrawing effects, whereas 3,4-dichlorophenyl in provides stronger electronegativity and steric bulk.
- Sulfur-Containing Groups : Methylsulfanyl (target) vs. sulfanyl linkers () alter electronic density; methylsulfanyl is less polar but more metabolically stable than sulfhydryl groups.
Biological Activity
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 955279-52-4) is a compound that belongs to the class of benzimidazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.
- Molecular Formula : C23H20ClN3OS
- Molecular Weight : 421.9 g/mol
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 2 μg/ml |
| Other derivatives | Escherichia coli | Varied, generally < 10 μg/ml |
In a study focusing on the structure-activity relationship (SAR) of benzimidazole derivatives, it was found that introducing specific substituents could enhance antibacterial efficacy, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
| Cell Line | Compound | Percentage Inhibition |
|---|---|---|
| MCF-7 (breast cancer) | This compound | 95% |
| A549 (lung cancer) | Similar derivatives | 77% compared to cisplatin (60%) |
In particular, compounds similar to the target molecule demonstrated potent growth inhibition in human breast adenocarcinoma MCF-7 cells and human lung carcinoma A549 cells, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Activity
Benzimidazole derivatives have also been evaluated for their anti-inflammatory properties. These compounds can inhibit various inflammatory mediators, making them candidates for treating inflammatory diseases.
Case Studies
Several studies have explored the synthesis and biological evaluation of benzimidazole derivatives:
- Synthesis and Evaluation of Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against multiple pathogens. The study highlighted that modifications at the benzene ring significantly influenced antimicrobial potency .
- Anticancer Studies : Another research focused on the cytotoxic effects of novel benzimidazole derivatives against cancer cell lines. It was found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
Q & A
Basic: What are the optimal synthetic routes for 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide?
Methodological Answer:
The synthesis typically involves a multi-step process:
Condensation reactions : Reacting 2-chlorobenzyl derivatives with benzimidazole precursors in ethanol under reflux (4–6 hours) to form the benzimidazole core .
Acetylation : Introducing the acetamide group via nucleophilic substitution using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .
Thioether linkage : Coupling with 3-(methylsulfanyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dry DMF .
Key Optimization Parameters :
- Reaction monitoring via TLC (chloroform:methanol, 7:3) .
- Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the compound's bioactivity?
Methodological Answer:
SAR studies should focus on:
Substituent Modifications :
- Vary the 2-chlorobenzyl group to assess steric/electronic effects on target binding (e.g., replace Cl with F or CF₃) .
- Replace the methylsulfanyl group with other sulfur-containing moieties (e.g., sulfonyl, sulfonamide) to modulate solubility and target affinity .
Biological Assays :
- Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) with IC₅₀ determination .
- Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases, GPCRs) .
Basic: What analytical techniques are critical for confirming the compound's structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., benzimidazole NH at δ 12.5 ppm, acetamide carbonyl at δ 170 ppm) .
- Mass Spectrometry (MS) :
- High-resolution MS (HR-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 462.1234) .
- Infrared Spectroscopy (IR) :
- X-ray Crystallography :
- Single-crystal analysis to resolve stereochemistry and intermolecular interactions .
Advanced: How can researchers resolve discrepancies in reported enzyme inhibition data across studies?
Methodological Answer:
Discrepancies may arise due to:
Assay Conditions :
- Standardize buffer pH (e.g., Tris-HCl vs. phosphate buffers), ionic strength, and temperature .
- Validate enzyme source (recombinant vs. tissue-extracted isoforms) .
Control Experiments :
- Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) .
- Test for non-specific binding using scrambled peptide substrates .
Data Normalization :
- Normalize inhibition rates to protein concentration (Bradford assay) and activity baselines .
Basic: What strategies are effective for improving the compound's aqueous solubility in biological assays?
Methodological Answer:
Co-solvent Systems :
Derivatization :
Nanoformulations :
Advanced: How should researchers design in vivo studies to validate the compound's pharmacokinetic (PK) and toxicity profiles?
Methodological Answer:
Animal Models :
- Use Sprague-Dawley rats for PK studies (IV/oral administration) with plasma sampling at 0, 1, 2, 4, 8, 12, 24 hours .
Analytical Methods :
- Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) .
Toxicity Screening :
- Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
